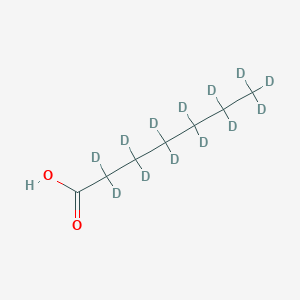
1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane
Overview
Description
1,2,3,4,5,6-Hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane is a derivative of 1,2,3,4,5,6-hexachlorocyclohexane, where all hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic composition, which can influence its chemical properties and reactions. The presence of deuterium, a heavier isotope of hydrogen, can affect the compound’s stability and reactivity, making it a valuable subject for various scientific studies.
Mechanism of Action
Target of Action
Alpha-HCH D6, also known as (1α,2α,3β,4α,5β,6β)-1,2,3,4,5,6-Hexachlorocyclohexane-1,2,3,4,5,6-d6 , is an organochloride compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that organochlorides typically interact with their targets by binding to specific receptors or enzymes, which can lead to changes in cellular processes
Biochemical Pathways
Alpha-HCH D6 is likely to affect various biochemical pathways due to its organochloride nature. It is known that organochlorides can interfere with various metabolic processes, leading to downstream effects
Result of Action
It is known that organochlorides can have various effects at the molecular and cellular level, including disruption of cellular processes and potential toxicity
Action Environment
It is known that factors such as temperature, ph, and presence of other chemicals can influence the action of organochlorides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane typically involves the chlorination of cyclohexane followed by isotopic exchange reactions to replace hydrogen atoms with deuterium. The process can be summarized as follows:
Chlorination of Cyclohexane: Cyclohexane is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction yields 1,2,3,4,5,6-hexachlorocyclohexane.
Isotopic Exchange: The hexachlorocyclohexane is then treated with deuterium gas or deuterated solvents under specific conditions to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound would follow similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques would be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hexadeuteriocyclohexanol derivatives.
Reduction Reactions: The compound can be reduced to form partially or fully dechlorinated products.
Oxidation Reactions: Oxidation can lead to the formation of hexadeuteriocyclohexanone or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Hexadeuteriocyclohexanol derivatives.
Reduction: Partially or fully dechlorinated cyclohexane derivatives.
Oxidation: Hexadeuteriocyclohexanone and other oxygenated compounds.
Scientific Research Applications
1,2,3,4,5,6-Hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane has several applications in scientific research:
Isotopic Labeling Studies: Used as a model compound to study the effects of isotopic substitution on chemical reactions and mechanisms.
Environmental Chemistry: Investigated for its persistence and behavior in the environment, particularly in studies related to the fate of chlorinated compounds.
Pharmacokinetics: Used in studies to understand the metabolic pathways and distribution of deuterated compounds in biological systems.
Material Science: Explored for its potential use in the development of deuterated materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane:
1,2,3,4,5,6-Hexabromocyclohexane: A similar compound with bromine atoms instead of chlorine, used in flame retardants.
1,2,3,4,5,6-Hexafluorocyclohexane: A fluorinated analog with different chemical properties and applications.
Uniqueness
1,2,3,4,5,6-Hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane is unique due to its isotopic composition, which imparts distinct physical and chemical properties. The presence of deuterium can lead to differences in reaction kinetics, stability, and interaction with biological systems compared to its non-deuterated analogs.
Properties
IUPAC Name |
1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028007 | |
| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86194-41-4 | |
| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86194-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















